molecular formula C4H9NS B1581955 2-Methylthiazolidine CAS No. 24050-16-6

2-Methylthiazolidine

Cat. No. B1581955
CAS RN: 24050-16-6
M. Wt: 103.19 g/mol
InChI Key: DQMLFUMEBNHPPB-UHFFFAOYSA-N
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Description

2-Methylthiazolidine is a five-membered heterocyclic compound . It is used as a source of low molecular-weight thiol compounds both in EATC and mouse liver homogenate .


Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of 2-Methylthiazolidine is C4H9NS. It has an average mass of 103.186 Da and a monoisotopic mass of 103.045570 Da .


Chemical Reactions Analysis

2-Methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, occurs in human blood as a consequence of ethanol consumption .


Physical And Chemical Properties Analysis

2-Methylthiazolidine has a molecular weight of 103.19 . It is a flammable liquid and vapor .

Scientific Research Applications

Specific Scientific Field

This application falls under the fields of Dermatology and Cosmetology .

Summary of the Application

2-Methylthiazolidine is used in the synthesis of a derivative of cysteine, known as -acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester (AcCP2Et), which is proposed as a stable and prolonged-release derivative of cysteine to inhibit dopachrome formation after its degradation in melanocytes . This is used to suppress the formation of eumelanin, which is responsible for skin pigmentation .

Methods of Application or Experimental Procedures

AcCP2Et is synthesized by acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (CP2Et), the condensation derivative of cysteine and ethyl pyruvate .

Results or Outcomes

AcCP2Et was found to suppress melanogenesis in melanocytes, was stable in phosphate buffer at 70°C for several days, and exhibited far less odor than CP2Et . Therefore, AcCP2Et was validated to be a useful derivative of cysteine for application as a skin-whitening agent .

Application in Biochemistry

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

2-Methylthiazolidine is used as a source of low molecular-weight thiol compounds in Ehrlich Ascites Tumor Cells (EATC) and mouse liver homogenate .

Application in Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

2-Methylthiazolidine is used as a building block in the synthesis of various organic compounds . It is particularly useful due to its stability and reactivity, making it a versatile reagent in organic synthesis .

Application in Medicinal Chemistry

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

Thiazolidine motifs, including 2-Methylthiazolidine, are present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Methods of Application or Experimental Procedures

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

Results or Outcomes

The presence of sulfur in thiazolidine motifs enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . These data provide useful information for designing next-generation drug candidates .

Application in Green Chemistry

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

2-Methylthiazolidine is used in the synthesis of 1,3-thiazolidin-4-ones via multicomponent reactions (MCRs) of aniline, chlorobenzaldehyde, and thioglycolic acid . This process is facilitated by CoFe2O4@SiO2/PrNH2 nanoparticles, which serve as a magnetically recyclable, green, and efficient catalyst .

Methods of Application or Experimental Procedures

The synthesis of 1,3-thiazolidin-4-ones involves the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene, leading to the formation of CoFe2O4@SiO2/PrNH2 nanoparticles . These nanoparticles are then used as a catalyst in the MCRs .

Results or Outcomes

The compound synthesized using this method was found to be effective in the synthesis of 1,3-thiazolidin-4-ones . This approach offers advantages such as green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .

Application in Biological Research

Specific Scientific Field

This application falls under the field of Biological Research .

Summary of the Application

2-Methylthiazolidine is used as a source of low molecular-weight thiol compounds in Ehrlich Ascites Tumor Cells (EATC) and mouse liver homogenate .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Thiazolidine-2,4-dione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

2-methyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMLFUMEBNHPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865132
Record name 2-Methyl-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiazolidine

CAS RN

24050-16-6
Record name 2-Methylthiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24050-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltetrahydrothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLTETRAHYDROTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/938P672IFL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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